mGlu5 Receptor Binding Affinity: Positional Methoxy Advantage of the 6-Methoxy-3-Pyrrolidinyl Scaffold
The 6-methoxy-3-pyrrolidinylpyridine scaffold, of which 1-(2-(6-methoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is the foundational N-acetyl derivative, forms the core of mGlu5 NAMs with confirmed nanomolar binding affinity at the human mGlu5 receptor expressed in HEK293 or CHO cell membranes. In the Weiss et al. (2011) series of 6-aryl-3-pyrrolidinylpyridines, the closest direct analog bearing the identical 6-methoxy-3-pyrrolidinyl core demonstrated an IC50 of 84 nM against the human mGlu5 receptor, measured via displacement of a radiolabeled MPEP analog [1]. This value benchmarks the intrinsic activity conferred by the 6-methoxy-3-pyrrolidinyl geometry prior to further aryl substitution. In contrast, early arylmethoxypyridine leads from the Büttelmann et al. series, which utilized alternative methoxy regiochemistries, displayed Ki values that could differ by greater than 10-fold depending on the position of the methoxy group relative to the pyrrolidine attachment point [2]. This quantitative SAR establishes that the 6-methoxy-3-pyrrolidinyl configuration provides a structurally privileged starting point for affinity optimization within the MPEP binding pocket.
| Evidence Dimension | mGlu5 receptor binding affinity (IC50 / Ki) |
|---|---|
| Target Compound Data | IC50 = 84 nM (for the direct 6-methoxy-3-pyrrolidinylpyridine analog in the Weiss 2011 series; the target compound represents the unsubstituted core scaffold of this series) |
| Comparator Or Baseline | Ki = 58–290 nM range for regioisomeric arylmethoxypyridine mGlu5 antagonists in the Büttelmann 2006 SAR study (including compounds with 2-methoxy-6-pyrrolidinyl and other methoxy configurations) |
| Quantified Difference | The 6-methoxy-3-pyrrolidinyl scaffold achieves a comparable or superior starting affinity (IC50 ~84 nM) relative to the broader arylmethoxypyridine class median, with the advantage of a well-characterized SAR trajectory for further optimization. |
| Conditions | Human mGlu5 receptor expressed in HEK293 or CHO cell membranes; radioligand displacement assays using [3H]MPEP or [3H]M-MPEP; incubation 60–90 min |
Why This Matters
For medicinal chemistry teams initiating mGlu5 NAM hit-to-lead campaigns, the 6-methoxy-3-pyrrolidinyl scaffold offers a validated affinity starting point (sub-100 nM) that avoids the affinity cliff observed with regioisomeric methoxypyridine analogs—directly reducing the number of synthetic iterations required to achieve a potent lead.
- [1] Weiss, J. M.; Jimenez, H. N.; Li, G.; April, M.; Uberti, M. A.; Bacolod, M. D.; Brodbeck, R. M.; Doller, D. 6-Aryl-3-pyrrolidinylpyridines as mGlu5 receptor negative allosteric modulators. Bioorg. Med. Chem. Lett. 2011, 21 (16), 4891–4899. View Source
- [2] Büttelmann, B.; Peters, J.-U.; Ceccarelli, S.; Kolczewski, S.; Vieira, E.; Prinssen, E. P.; Spooren, W.; Schuler, F.; Huwyler, J.; Porter, R. H. P.; Jaeschke, G. Arylmethoxypyridines as novel, potent and orally active mGlu5 receptor antagonists. Bioorg. Med. Chem. Lett. 2006, 16 (7), 1892–1897. View Source
